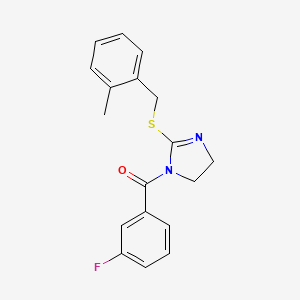

![molecular formula C20H17FN4O3S2 B2382169 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide CAS No. 1421465-89-5](/img/structure/B2382169.png)

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

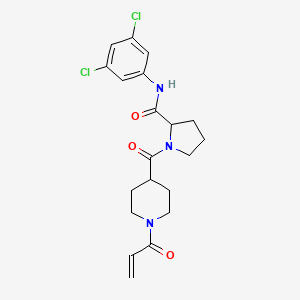

The compound contains an imidazo[2,1-b]thiazole moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers . The imidazo[2,1-b]thiazole moiety is known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The compound contains several functional groups, including a fluorophenyl group, a methyl group, an imidazo[2,1-b]thiazole ring, and a sulfamoylbenzamide group. These groups can have significant effects on the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of a fluorophenyl group, for example, could influence the compound’s lipophilicity, which in turn could affect its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized various 2,4-disubstituted thiazole derivatives and evaluated their antimicrobial properties. For instance, Arora et al. (2015) screened a series of these derivatives for in vitro antimicrobial activities against bacteria (Bacillus subtilis, Escherichia coli, Staphylococcus aureus) and fungi (Candida albicans, Aspergillus niger) . This compound’s antimicrobial potential could be explored further for drug development.

- Thiazoles have shown promise as potential anticancer agents. While specific studies on this compound are limited, exploring its effects on cancer cell lines could be valuable. Molecular modeling studies may provide insights into its interactions with cancer-related proteins .

- The presence of a thiazolidinone ring in certain thiazole derivatives has been associated with greater anti-inflammatory and analgesic activity. Investigating this compound’s effects in relevant animal models could yield interesting results .

- Although not directly studied for this compound, related indole derivatives have demonstrated anti-HIV-1 activity. Kasralikar et al. (2020) reported novel indolyl and oxochromenyl xanthenone derivatives with potential anti-HIV effects . Exploring similar properties in this thiazole compound could be worthwhile.

- Thiazoles often exhibit antioxidant properties. While specific data on this compound are scarce, assessing its ability to scavenge free radicals and protect against oxidative stress could be relevant .

- Investigating the impact of substituents at positions 2 and 4 on the thiazole ring is crucial. The Huckel charge distribution and molecular electrostatic potential (MEP) play significant roles in drug–target interactions. Further SAR studies could enhance our understanding of its biological effects .

Antimicrobial Activity

Anticancer Potential

Anti-Inflammatory and Analgesic Properties

Anti-HIV Activity

Antioxidant Effects

Structure–Activity Relationship (SAR) Studies

Wirkmechanismus

Target of Action

Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazoles generally interact with their targets through various orientations of the thiazole ring towards the target site, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazoles are known to affect a variety of biological pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The presence of fluorine in the compound could potentially affect its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many drugs .

Result of Action

Given the diverse biological activities of thiazoles, the effects could range from antimicrobial to antitumor effects, among others .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-4-sulfamoylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3S2/c1-12-18(10-23-19(26)14-4-8-16(9-5-14)30(22,27)28)29-20-24-17(11-25(12)20)13-2-6-15(21)7-3-13/h2-9,11H,10H2,1H3,(H,23,26)(H2,22,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVILBTWMSOYDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2382088.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2382099.png)

![Lithium 5-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382101.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382105.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B2382107.png)